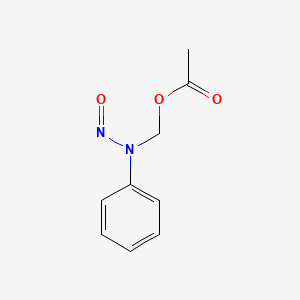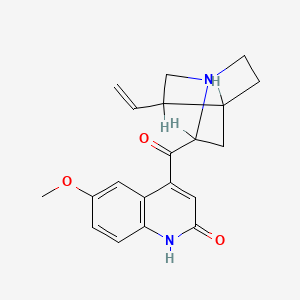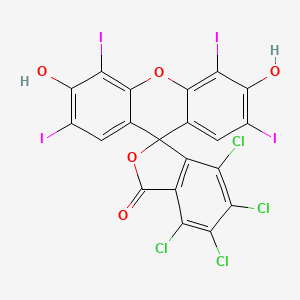
玫瑰红内酯
描述
Synthesis Analysis
The synthesis of Rose Bengal lactone derivatives involves selective esterification and reactions with different chlorides or iodides. For instance, the lactonic form of Rose Bengal reacts with diazomethane, producing monomethyl and dimethyl ethers of the lactone, alongside the methyl ether of the methyl ester of its tautomeric quinonoid form. These reactions highlight the versatility of Rose Bengal lactone in organic synthesis, enabling the creation of a variety of derivatives with potential applications in different scientific fields (Amat‐Guerri et al., 1990).
Molecular Structure Analysis
Rose Bengal lactone exhibits a complex molecular structure that allows for photofragmentation and reactions under specific conditions. Photolysis studies of rose bengal lactone diacetate in tetrahydrofuran at 300 nm showed a series of reactions including photofragmentation of acetate groups, followed by gradual deiodination and dechlorination, leading to the complete deiodination and partial dechlorination of the xanthene skeleton. These reactions underline the intricate molecular behavior of Rose Bengal lactone under light irradiation (Pa̧czkowski et al., 1991).
Chemical Reactions and Properties
Rose Bengal lactone serves as a potent photocatalyst in various organic reactions, facilitating the formation of C-C and C-X bonds. Its photophysical properties make it an attractive alternative to traditional transition metal catalyzed photocatalysis in organic synthesis. The dye's ability to act as a photoredox catalyst, its low cost, and easy accessibility are significant for its application in synthesizing complex organic compounds (Shivani Sharma & Anuj S. Sharma, 2019).
Physical Properties Analysis
The physical properties of Rose Bengal lactone, such as its ability to generate singlet oxygen upon illumination with green light, make it a valuable compound in photocatalysis and photodynamic therapy. The incorporation of Rose Bengal into mesostructured silica nanoparticles has shown efficient singlet oxygen generation, highlighting its potential in medical applications and beyond (Estevão et al., 2015).
Chemical Properties Analysis
The chemical behavior of Rose Bengal lactone under various conditions reveals its versatile applications. For example, its photosensitized oxidation of tertiary amines for synthesizing bis-1,3-dicarbonyl compounds showcases its role as a photocatalyst without the need for transition metals, using air as a green oxidant. This environmentally friendly methodology emphasizes the compound's utility in sustainable chemical processes (Ling Wu et al., 2017).
科学研究应用
杀虫活性玫瑰红因其杀虫特性而受到研究。一项研究发现它对棉叶虫、斜纹夜蛾是一种有效的感光剂化合物。它是所测试化合物中最具毒性的,表明其作为生物杀虫剂的潜力 (El Ghobary, Khafagy, & Ibrahim, 2018).
光谱性质对玫瑰红及其衍生物的光谱性质的研究提供了对其光化学行为的见解。这对于光动力疗法和新型材料的开发至关重要 (Amat-Guerri, López-González, Martínez-Utrilla, & Sastre, 1990).
光动力过程对玫瑰红光动力过程的研究,尤其是与光解有关的研究,对于了解其在光照下的行为至关重要。这些知识适用于光化学和环境研究等领域 (Pa̧czkowski, Pączkowska, & Neckers, 1991).
纳米技术应用玫瑰红纳入基于纳米技术的递送系统是一个重要的研究领域。将其整合到纳米颗粒中可以潜在地增强其治疗应用,尤其是在生物医学中 (Demartis, Obinu, Gavini, Giunchedi, & Rassu, 2021).
抗菌活性人们对玫瑰红的抗菌潜力越来越感兴趣。研究表明它对革兰氏阳性菌有效,突出了其作为抗感染剂的潜力 (Kurosu, Mitachi, Yang, Pershing, Horowitz, Wachter, Lacey, Ji, & Rodrigues, 2022).
环境应用玫瑰红在环境应用中的作用,特别是在去除有害化合物的吸附技术中,是一个至关重要的研究领域。它与各种吸附剂和条件的相互作用揭示了环境修复策略的见解 (Gupta, Mittal, Jhare, & Mittal, 2012).
光动力疗法 (PDT)玫瑰红是光动力疗法研究中的关键课题,尤其是在治疗细菌和真菌感染方面。它在该领域中的功效展示了其在医学应用中的潜力 (Arboleda, Miller, Cabot, Taneja, Aguilar, Alawa, Amescua, Yoo, & Parel, 2014).
癌症研究涉及玫瑰红在癌症治疗中的研究,尤其是其在转移性黑色素瘤化学消融中的应用,是一项重大进展。这展示了其在靶向癌症治疗中的潜力 (Thompson, Hersey, & Wachter, 2008).
光谱性质分析玫瑰红在不同环境(如脂质体)中的吸收和发射光谱位移为其在诊断和治疗中的应用提供了有价值的信息 (Chang, Yang, Yang, Wu, & Tsai, 2008).
抗病毒作用对玫瑰红抗病毒作用的研究,尤其是对引起眼部感染的病毒的研究,为抗病毒疗法开辟了新的可能性 (Roat, Romanowski, Araullo-Cruz, & Gordon, 1987).
声动力疗法探索玫瑰红在声动力诱导疗法中的作用,尤其是在分离的肿瘤细胞上,为替代癌症治疗方法提供了见解 (Umemura, Yumita, Umemura, & Nishigaki, 1999).
安全和危害
未来方向
属性
IUPAC Name |
4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28/h1-2,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICCLYANAQEHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4Cl4I4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
632-68-8 (di-potassium salt), 632-69-9 (di-hydrochloride salt) | |
| Record name | Rose bengal lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048426 | |
| Record name | C.I. Solvent Red 141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rose Bengal lactone | |
CAS RN |
4159-77-7 | |
| Record name | 4,5,6,7-Tetrachloro-2′,4′,5′,7′-tetraiodofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rose bengal lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rose bengal lactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSE BENGAL LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIU7Q7W2SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



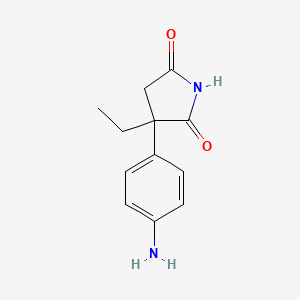
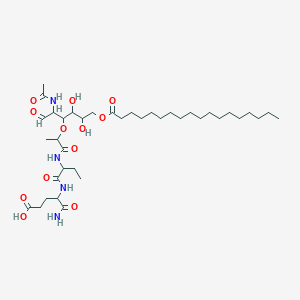
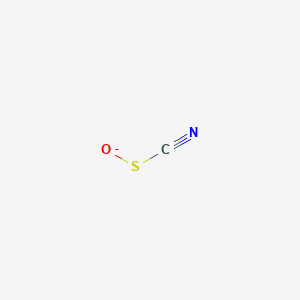
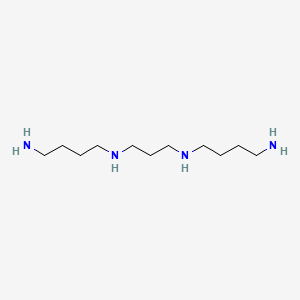
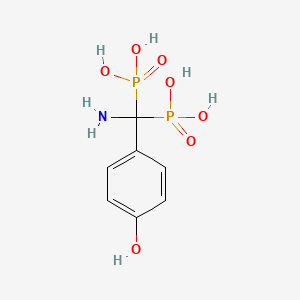
![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)
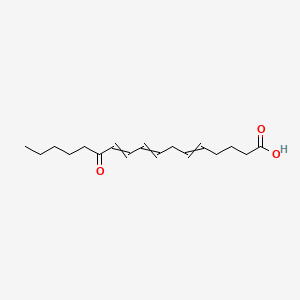
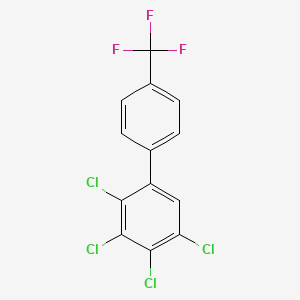
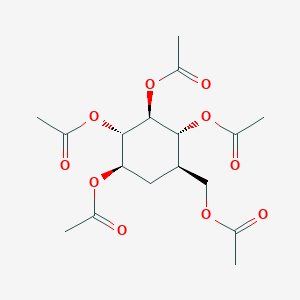
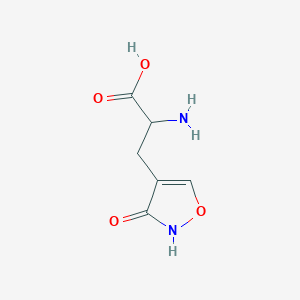
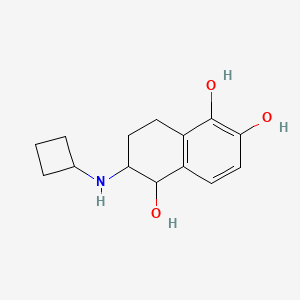
![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)
